molecular formula C28H58O5 B14261598 Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- CAS No. 184951-06-2

Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-

Cat. No.: B14261598
CAS No.: 184951-06-2
M. Wt: 474.8 g/mol
InChI Key: VLQPEGDSDAUJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is a complex organic compound with a unique structure that includes multiple ether linkages and long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- typically involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ether linkages.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.

    Reduction: This reaction can convert the compound into simpler alcohols.

    Substitution: This reaction can replace one of the ether linkages with another functional group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Compounds with different functional groups replacing the ether linkages.

Scientific Research Applications

Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol: Another compound with ether linkages but shorter alkyl chains.

    Triethylene glycol: Similar structure with additional ether linkages.

    Polyethylene glycol: A polymer with repeating ether units.

Uniqueness

Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is unique due to its long alkyl chains and multiple ether linkages, which provide it with distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the formation of stable emulsions.

Properties

CAS No.

184951-06-2

Molecular Formula

C28H58O5

Molecular Weight

474.8 g/mol

IUPAC Name

2-[1-[2-(2-hydroxyethoxy)dodecoxy]dodecan-2-yloxy]ethanol

InChI

InChI=1S/C28H58O5/c1-3-5-7-9-11-13-15-17-19-27(32-23-21-29)25-31-26-28(33-24-22-30)20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3

InChI Key

VLQPEGDSDAUJQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCC(CCCCCCCCCC)OCCO)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.